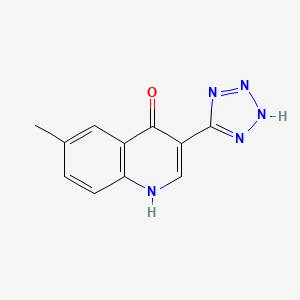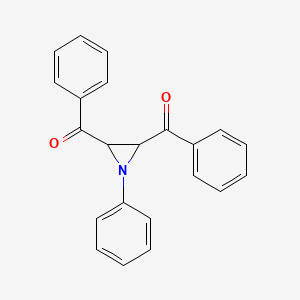
Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] is a complex organic compound characterized by its unique structure, which includes an aziridine ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] typically involves the reaction of aziridine derivatives with phenylmethanone. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the carbonyl carbon of phenylmethanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] involves its interaction with biological molecules through its reactive aziridine ring. This ring can undergo nucleophilic attack by biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The compound’s molecular targets include enzymes and proteins involved in cellular processes, which can be modulated by the formation of covalent adducts .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure but lacks the aziridine ring.
Bis(4-(diethylamino)phenyl)methanone: Another methanone derivative with different substituents on the phenyl rings.
Uniqueness
Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] is unique due to its aziridine ring, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This feature sets it apart from other methanone derivatives and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61456-84-6 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(3-benzoyl-1-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17NO2/c24-21(16-10-4-1-5-11-16)19-20(22(25)17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15,19-20H |
InChI Key |
RXRWXOCMIAXYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


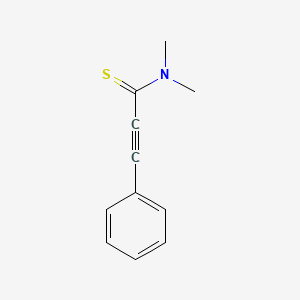
![1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine](/img/structure/B14579250.png)
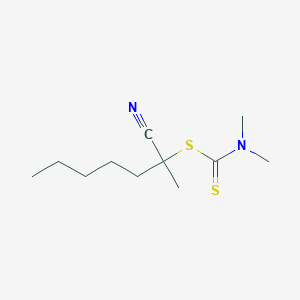
![Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate](/img/structure/B14579266.png)
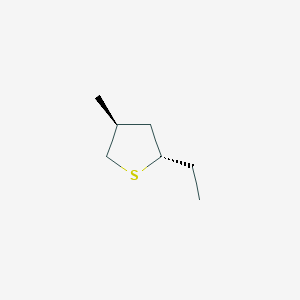
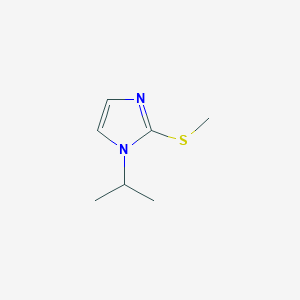

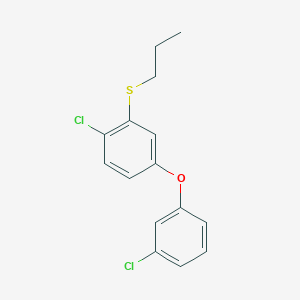
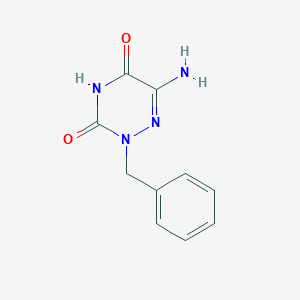
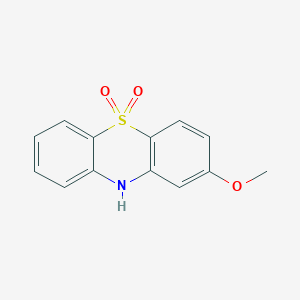
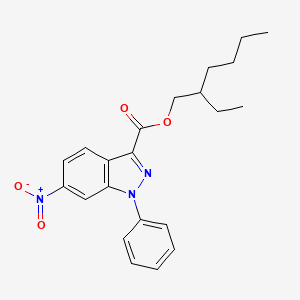
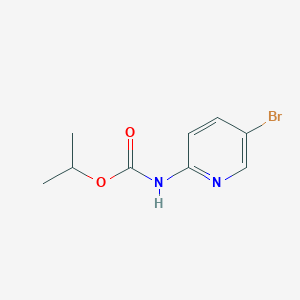
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
